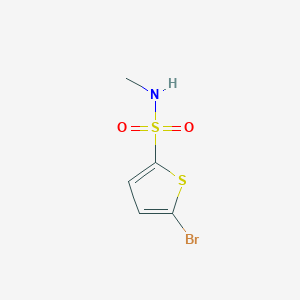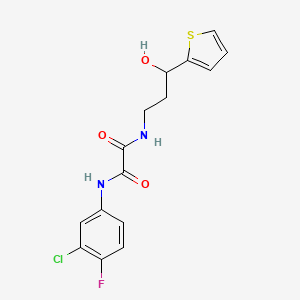![molecular formula C10H17N3 B2736304 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1698408-65-9](/img/structure/B2736304.png)
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatory agents, CRF1 antagonists, and radiodiagnostic agents. Significant advancements in structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in developing drug-like candidates for various disease targets. This review emphasizes the synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their substantial biological properties alongside SAR studies, marking a path for medicinal chemists to explore further (S. Cherukupalli et al., 2017).
Pyrazolo[1,5-a]pyrimidine in Optoelectronic Materials
Quinazolines and pyrimidines, including pyrazolo[1,5-a]pyrimidine derivatives, have been extensively researched for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, proving valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The review outlines their luminescent properties, highlighting the potential of these heterocycles in electroluminescence and photo-luminescence applications, thus opening new avenues for the development of advanced optoelectronic devices (G. Lipunova et al., 2018).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives, including the pyrazolo[1,5-a]pyrimidine class, serve as excellent materials for the development of optical sensors due to their ability to form both coordination and hydrogen bonds. This review encompasses a range of pyrimidine-based optical sensors, underscoring their significant biological and medicinal applications. The versatility of pyrimidine derivatives as sensing materials is attributed to their exquisite sensing capabilities, which have been highlighted through literature from 2005 to 2020 (Gitanjali Jindal & N. Kaur, 2021).
Applications in Catalysis and Synthesis
The review on the importance of hybrid catalysts for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds sheds light on the broad applicability of these compounds in medicinal and pharmaceutical industries. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives through diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, illustrates their significant role in developing lead molecules. This comprehensive analysis from 1992 to 2022 highlights the application of these scaffolds in catalysis and synthesis, providing valuable insights for researchers aiming to utilize these compounds in drug development (Mehul P. Parmar et al., 2023).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)8-4-6-11-9-5-7-12-13(8)9/h5,7-8,11H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQXXBJDFOBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC2=CC=NN12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)
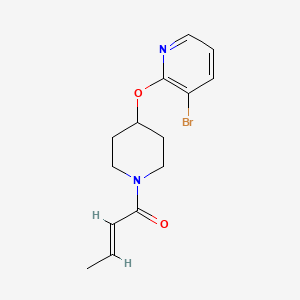
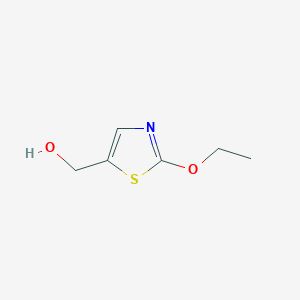

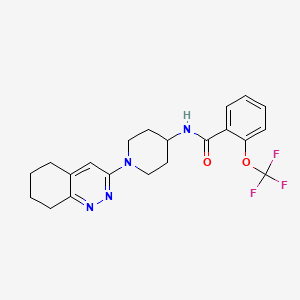


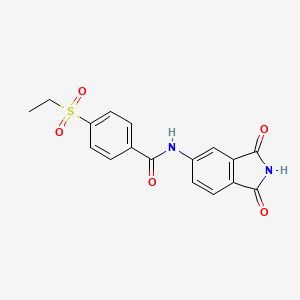
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)

